N-phenyl-2-quinoxalinecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenylquinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(17-11-6-2-1-3-7-11)14-10-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPRNHHLSWRUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and chemical profiles of quinoxaline carboxamides are heavily influenced by substituents on the amide nitrogen or quinoxaline ring. Below is a comparative analysis of N-phenyl-2-quinoxalinecarboxamide and key analogs:
Key Observations :
- Electron-Withdrawing Groups : Nitrofuran and trifluoromethyl substituents (e.g., compounds in ) introduce redox-active or electron-deficient regions, enhancing interactions with enzyme active sites.
- Halogenation : The difluorophenyl analog () shows increased metabolic stability due to fluorine’s resistance to oxidative degradation.
Q & A
Q. How can analytical methods (e.g., HPLC) be validated for this compound?
- Methodology :
- ICH compliance : Validate linearity (1–100 µg/mL), precision (RSD <2%), and LOD/LOQ using spiked samples.
- Forced degradation : Test under acidic/alkaline/oxidative stress to ensure method robustness .
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